3-(4-Fluorophenyl)-5-(furan-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide
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Overview
Description
3-(4-Fluorophenyl)-5-(furan-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, a furan ring, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-(furan-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the reaction of 4-fluorobenzaldehyde with furan-2-carbaldehyde in the presence of hydrazine hydrate The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and purity. Immobilized enzymes, such as Candida antarctica lipase B, can be used to achieve enantiomerically pure products under optimized conditions .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5-(furan-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydropyrazoles and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluorophenyl)-5-(furan-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-(furan-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(furan-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide
- 3-(4-Bromophenyl)-5-(furan-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide
- 3-(4-Methylphenyl)-5-(furan-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide
Uniqueness
The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-5-(furan-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
885269-89-6 |
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Molecular Formula |
C14H12FN3O2 |
Molecular Weight |
273.26 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C14H12FN3O2/c15-10-5-3-9(4-6-10)11-8-12(13-2-1-7-20-13)18(17-11)14(16)19/h1-7,12H,8H2,(H2,16,19) |
InChI Key |
GWCLUKMLJHRLME-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C(=O)N)C3=CC=CO3 |
Origin of Product |
United States |
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